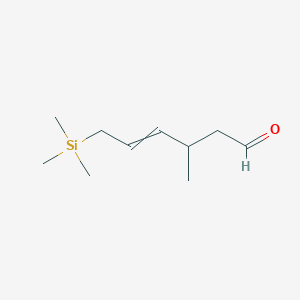![molecular formula C16H23N B14263889 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline CAS No. 139010-14-3](/img/structure/B14263889.png)
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a cyclohexyl ring substituted with a prop-2-en-1-yl group and a methyl group, attached to an aniline moiety. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with a suitable cyclohexyl derivative. For instance, the reaction between 3-methylcyclohexylamine and allyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aniline ring using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or bromo derivatives of the aniline ring.
科学的研究の応用
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: Similar structure with a phenyl group instead of a cyclohexyl group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Similar structure with a different alkyl substituent on the aniline ring.
Uniqueness
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to the presence of both a cyclohexyl ring and a prop-2-en-1-yl group, which confer distinct chemical and physical properties. These structural features may result in unique biological activities and industrial applications compared to other similar compounds.
特性
CAS番号 |
139010-14-3 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC名 |
3-methyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-10-16(11-5-4-6-12-16)17-15-9-7-8-14(2)13-15/h3,7-9,13,17H,1,4-6,10-12H2,2H3 |
InChIキー |
ICCBEBRDHLZXGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2(CCCCC2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)

![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
